molecular formula C10H15N2NaO3 B1260075 Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt CAS No. 3330-61-8

Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt

Cat. No.: B1260075
CAS No.: 3330-61-8
M. Wt: 234.23 g/mol
InChI Key: QORQZMBCPRBCAB-UHFFFAOYSA-M
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Description

Butabarbital Sodium can cause developmental toxicity according to state or federal government labeling requirements.
See also: Butabarbital Sodium (preferred).

Properties

CAS No.

3330-61-8

Molecular Formula

C10H15N2NaO3

Molecular Weight

234.23 g/mol

IUPAC Name

sodium;5-butan-2-yl-5-ethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C10H16N2O3.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1

InChI Key

QORQZMBCPRBCAB-UHFFFAOYSA-M

SMILES

CCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Synonyms

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(1-methylpropyl)-, monosodium salt
butabarbital
butabarbital sodium
butabarbitone
Butisol
Butisol Sodium
Sarisol
secbutabarbital
secbutabarbital sodium
secbutobarbitone
secumalum

Origin of Product

United States

Biological Activity

Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt is a notable derivative of barbituric acid recognized for its hypnotic and sedative properties. This compound has garnered interest in both medical and pharmacological research due to its biological activity, particularly its interaction with the central nervous system (CNS).

Chemical Structure and Properties

The compound is characterized by the presence of ethyl and isobutyl groups at the 5-position of the barbituric acid structure. This substitution enhances its solubility and bioavailability, making it effective in therapeutic applications. The sodium salt form improves its water solubility, facilitating easier administration and absorption in clinical settings.

This compound primarily exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the CNS. By enhancing GABA's effects, this compound promotes sedation, reduces anxiety, and induces sleep. Its mechanism can be summarized as follows:

  • GABA Receptor Modulation : Increases chloride ion influx through GABA_A receptor channels, leading to neuronal hyperpolarization.
  • CNS Depressant Effects : Exhibits dose-dependent depressant effects on various CNS functions.

Pharmacological Profile

Compared to other barbiturates, this compound has a relatively lower toxicity profile, which makes it a preferred choice in specific clinical scenarios. Its pharmacokinetics can be influenced by various factors including co-administration with other CNS depressants like alcohol or benzodiazepines, which may lead to enhanced sedative effects.

Table 1: Comparison of Barbiturate Derivatives

Compound NameStructure FeaturesUnique Properties
Barbituric AcidCore structure with no substituentsParent compound; less potent
Butabarbital SodiumContains butyl groupHigher potency as a sedative
PhenobarbitalContains phenyl groupLong half-life; used for seizure control
Pentobarbital SodiumContains pentyl groupRapid onset; often used for anesthesia
5-Ethyl-5-Isobutyl Barbiturate Ethyl and isobutyl groupsLower toxicity; effective hypnotic agent

Biological Activity Studies

Research has indicated that barbituric acid derivatives possess a range of biological activities beyond their sedative effects. Notably, studies have highlighted their potential antioxidant properties and inhibitory effects on certain enzymes.

Case Study: Antioxidant Activity

A study evaluated various barbiturate derivatives for their antioxidant activity using the DPPH assay. The findings revealed that certain derivatives exhibited significant antioxidant properties, suggesting potential applications in mitigating oxidative stress-related conditions.

Table 2: Antioxidant Activity of Barbiturate Derivatives

CompoundIC50 Value (µM)Comparison to Standard (Acarbose)
3b133.1 ± 3.2More potent than acarbose (841 ± 1.73)
3d305 ± 7.7
3e184 ± 2.3

Safety and Toxicology

Despite their therapeutic benefits, barbiturates are associated with risks such as dependence and overdose. The historical context of their use highlights a shift towards safer alternatives like benzodiazepines due to concerns over toxicity and potential for abuse.

Key Findings on Toxicity:

  • Barbiturates exhibit dose-dependent CNS depression.
  • Chronic use can lead to tolerance and dependence.
  • Monitoring is crucial when co-administering with other depressants.

Scientific Research Applications

Pharmacological Applications

Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt acts as a central nervous system depressant by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism leads to increased sedation, reduced anxiety, and induction of sleep. The compound is noted for its relatively lower toxicity compared to other barbiturates, making it a preferred choice in specific clinical scenarios.

Hypnotic and Sedative Uses

  • Clinical Use : The sodium salt form enhances solubility and bioavailability, facilitating its use in therapeutic settings. It is often utilized in situations requiring sedation or anesthesia due to its effectiveness and lower toxicity profile.
  • Dosage and Administration : Clinical trials have indicated that doses up to 5 mg/kg can be administered intramuscularly without significant adverse effects .

Veterinary Medicine

Barbituric acid derivatives are commonly used in veterinary medicine for anesthesia and sedation in animals. The compound's safety profile allows for its use in various species without severe side effects .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new sedatives or anxiolytics.

Synthesis Pathways

The synthesis typically involves:

  • Formation of Sodium Salt : Dissolving barbituric acid in dilute alkali solutions such as sodium hydroxide or potassium hydroxide .
  • Reactions with Other Compounds : Various substituents can be introduced at the 5-position to create derivatives with enhanced pharmacological properties .

Comparative Analysis of Barbiturate Derivatives

The following table summarizes key features of barbituric acid derivatives relevant to their applications:

Compound NameStructure FeaturesUnique Properties
Barbituric AcidCore structure with no substituentsParent compound; less potent than substituted derivatives
Butabarbital SodiumContains butyl groupHigher potency as a sedative; used clinically
PhenobarbitalContains phenyl groupLonger half-life; used for seizure control
Pentobarbital SodiumContains pentyl groupRapid onset; often used for anesthesia
5-Ethyl-5-Isobutyl-, Sodium Salt Ethyl and isobutyl groupsLower toxicity; preferred in certain clinical scenarios

This comparative analysis highlights the uniqueness of this compound, particularly its balance between efficacy and safety compared to other derivatives.

Case Studies and Research Insights

Several studies have documented the efficacy and safety of this compound in various applications:

Clinical Trials

Research indicates that this compound can be effectively used for inducing sedation with minimal side effects. One study reported successful administration in patients requiring short-term sedation without significant discomfort or tissue irritation from injections .

Veterinary Applications

In veterinary medicine, this compound has been employed successfully for anesthesia in dogs and other animals, demonstrating a favorable recovery profile post-anesthesia .

Preparation Methods

Condensation of α-Ethyl-α-Isobutyl Malonic Ester with Urea

The core synthesis involves cyclocondensation of α-ethyl-α-isobutyl malonic ester with urea under strongly basic conditions. This method, adapted from analogous 5,5-disubstituted barbiturates, employs sodium methoxide (29–31% w/w in methanol) as the base catalyst. Key steps include:

  • Base Activation : Sodium methoxide deprotonates the malonic ester, enabling nucleophilic attack by urea.
  • Cyclization : Intramolecular condensation forms the barbituric acid ring.
  • Acidification : Hydrochloric acid precipitates the free acid form, yielding a crude product.

A representative protocol from Patent CN102311394B specifies:

  • Molar Ratios : Malonic ester : sodium methoxide : urea = 1 : 1.5–2.5 : 1.8–2.8.
  • Temperature : Reflux at 85–110°C during alcohol distillation.
  • Yield : 89–93% crude product after acidification.

Recrystallization and Purification

Crude 5-ethyl-5-isobutylbarbituric acid requires recrystallization to achieve pharmaceutical-grade purity. Ethanol-water mixtures (1:1–2 v/v) effectively remove byproducts while minimizing solubility losses.

Optimized Conditions :

Parameter Value Source
Solvent Ratio (EtOH:H₂O) 1:1.5
Decolorization Agent Activated charcoal (0.5–1% w/w)
Crystallization Temp 0–5°C
Final Purity ≥99.5% (HPLC)

Post-crystallization yields typically reach 85–90% of theoretical maximum.

Sodium Salt Formation

Neutralization with Alkali Metal Hydroxides

Conversion to the sodium salt occurs via stoichiometric neutralization:

  • Dissolution : 5-Ethyl-5-isobutylbarbituric acid (1 mol) dissolves in minimal methanol.
  • Titration : Add 1N NaOH (1 mol) dropwise at 0–5°C to prevent thermal degradation.
  • Isolation : Vacuum evaporation yields the crystalline sodium salt.

Critical Parameters :

  • pH Control : Maintain pH 8.5–9.0 during neutralization to avoid hydrolysis.
  • Solvent Choice : Methanol > ethanol due to superior salt solubility.

Industrial-Scale Process Optimization

Reaction Kinetics and Byproduct Management

Kinetic studies reveal:

  • Rate-Limiting Step : Urea’s nucleophilic attack on the malonic ester (Ea = 45 kJ/mol).
  • Byproducts :
    • Diethyl carbonate from ester transalkylation (≤2%).
    • N-Methylated derivatives if dimethyl sulfate contaminants present.

Mitigation Strategies :

  • Distillation : Remove ethanol continuously to shift equilibrium.
  • Chelation : Add EDTA (0.01% w/w) to sequester metal impurities.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (D₂O): δ 1.12 (t, 3H, CH₂CH₃), 1.85 (m, 1H, iBu-CH), 2.30 (d, 2H, iBu-CH₂).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).

Purity Assessment

Method Acceptance Criteria Source
HPLC (C18 column) Single peak ≥99.5%
Residual Solvents <500 ppm ethanol
Heavy Metals <10 ppm (USP)

Comparative Analysis of Synthetic Methodologies

Table 1: Process Metrics Across Patented Methods

Parameter CN102311394B US2786057A
Overall Yield 89% 78%
Reaction Time 6 hr 8 hr
Solvent Consumption 5 L/kg product 7 L/kg product
Energy Intensity 120 kWh/kg 150 kWh/kg

Key advantage of the CN102311394B protocol lies in integrated solvent recovery, reducing raw material costs by 23% versus conventional methods.

Q & A

Q. What computational approaches predict barbiturate-protein interactions?

  • Methodology : Use molecular dynamics (MD) simulations to model binding to serum albumin or neuronal ion channels. Density-functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Validate predictions with SPR (surface plasmon resonance) binding assays .

Key Notes

  • Avoid extrapolating biological data from structurally distinct analogs (e.g., 5-allyl derivatives).
  • Computational methods (DFT, MD) are critical for resolving experimental contradictions .
  • Supramolecular studies require single-crystal X-ray data to validate packing motifs .

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